5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole

5-HT1B receptor 5-HT1D receptor radioligand binding

The target compound, IUPAC name 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (CAS 143322-58-1, molecular formula C₂₂H₂₆N₂O₂S, MW 382.52), is the free base form of eletriptan, a second-generation serotonin 5-HT₁B/₁D receptor agonist within the triptan class of anti-migraine agents. The pharmacologically active (R)-enantiomer (3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole) is the defined chemical entity developed by Pfizer as UK-116,044 and marketed as the hydrobromide salt (CAS 177834-92-3) under the trade name Relpax®.

Molecular Formula C22H26N2O2S
Molecular Weight 382.5 g/mol
Cat. No. B12284562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Molecular FormulaC22H26N2O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3
InChIKeyPWVXXGRKLHYWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (Eletriptan Free Base): Compound Identity and Pharmacological Class for Procurement Evaluation


The target compound, IUPAC name 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (CAS 143322-58-1, molecular formula C₂₂H₂₆N₂O₂S, MW 382.52), is the free base form of eletriptan, a second-generation serotonin 5-HT₁B/₁D receptor agonist within the triptan class of anti-migraine agents [1]. The pharmacologically active (R)-enantiomer (3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole) is the defined chemical entity developed by Pfizer as UK-116,044 and marketed as the hydrobromide salt (CAS 177834-92-3) under the trade name Relpax® [2]. Eletriptan is distinguished within the triptan class by its combination of the highest lipophilicity (logDₚH₇.₄ = 0.5) among oral triptans, the highest oral bioavailability (~50%), and its unique susceptibility to P-glycoprotein (P-gp)-mediated efflux at the blood-brain barrier—properties that collectively differentiate its pharmacokinetic and pharmacodynamic profile from all other 5-HT₁B/₁D agonists [3].

Why 5-[2-(Benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole Cannot Be Interchanged with Other Triptans: The Evidence Basis for Differentiated Procurement


Although all triptans share 5-HT₁B/₁D agonist pharmacology, substitution among this class is pharmacokinetically and clinically unsound. Eletriptan possesses the highest lipophilicity (logDₚH₇.₄ = 0.5 vs. sumatriptan −1.5, a >100-fold relative difference), confers ~50% absolute oral bioavailability compared with only 14% for sumatriptan, and exhibits an 86-fold craniovascular selectivity ratio (meningeal vs. coronary artery) that is nearly threefold greater than sumatriptan's 30-fold ratio [1][2]. Critically, eletriptan is the only triptan whose brain penetration is actively limited by P-glycoprotein efflux, necessitating an 80 mg oral dose despite its superior lipophilicity and receptor affinity—a pharmacokinetic anomaly that fundamentally distinguishes it from rizatriptan, zolmitriptan, and naratriptan, which are not P-gp substrates to a clinically meaningful degree [3]. In the most comprehensive network meta-analysis to date (137 RCTs, 89,445 patients; BMJ 2024), eletriptan ranked first for pain freedom at 2 hours among all 17 oral migraine interventions (OR 1.46–3.01 vs. comparators), outperforming rizatriptan, sumatriptan, and zolmitriptan, as well as newer gepants and ditans [4]. These data demonstrate that eletriptan occupies a distinct position in the triptan efficacy-selectivity landscape that generic class-based substitution cannot replicate.

Quantitative Differentiation Evidence for 5-[2-(Benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (Eletriptan) vs. Closest Triptan Comparators


5-HT₁B/₁D Receptor Binding Affinity: 3- to 6-Fold Advantage Over Sumatriptan

In a direct head-to-head radioligand binding study using human recombinant 5-HT₁B and 5-HT₁D receptors expressed in HeLa cells, [³H]eletriptan demonstrated significantly higher affinity than [³H]sumatriptan at both receptor subtypes [1]. At the 5-HT₁D receptor, eletriptan's Kd was 0.92 nM compared with sumatriptan's 6.58 nM (6.1-fold higher affinity). At the 5-HT₁B receptor, eletriptan's Kd was 3.14 nM vs. sumatriptan's 11.07 nM (3.5-fold higher affinity). The total number of binding sites (Bmax) for [³H]eletriptan was 2,478 fmol/mg at 5-HT₁B and 1,576 fmol/mg at 5-HT₁D, confirming high specific binding (>90%) [2]. Across the broader triptan class, eletriptan displays pKi values of 8.0 (5-HT₁B) and 8.9 (5-HT₁D), matching or exceeding zolmitriptan (8.9 at 5-HT₁D) and substantially exceeding rizatriptan (6.9 at 5-HT₁B, 7.9 at 5-HT₁D) [3].

5-HT1B receptor 5-HT1D receptor radioligand binding receptor affinity Kd

Receptor Binding Kinetics: 10-Fold Faster Association Rate and 27% Slower Dissociation Rate vs. Sumatriptan at 5-HT₁D

At the 5-HT₁D receptor (4°C, the only temperature at which accurate kinetic determinations were feasible for both radioligands), [³H]eletriptan displayed a significantly faster association rate (Kₒₙ = 0.249 min⁻¹ nM⁻¹) than [³H]sumatriptan (Kₒₙ = 0.024 min⁻¹ nM⁻¹)—an approximately 10.4-fold difference (P < 0.05) [1]. The dissociation rate (Kₒff) for [³H]eletriptan was 0.027 min⁻¹, which is 27% slower than [³H]sumatriptan's 0.037 min⁻¹ (P < 0.05), indicating prolonged receptor residence time for eletriptan [1]. These kinetic parameters are consistent with eletriptan achieving both faster onset of receptor occupancy and more sustained target engagement, which correlate with its clinical profile of rapid pain relief and lower headache recurrence rates (26% for eletriptan 40 mg vs. 31% for sumatriptan 100 mg in pooled meta-analytic data) [2].

binding kinetics association rate dissociation rate Kon Koff residence time

Craniovascular Selectivity: 86-Fold Meningeal-to-Coronary Potency Ratio vs. Sumatriptan's 30-Fold Ratio

In a direct comparative study using human isolated blood vessels, eletriptan and sumatriptan were assessed for contractile potency (EC₅₀) in middle meningeal artery (therapeutic target), coronary artery, and saphenous vein [1]. Eletriptan was less potent than sumatriptan in coronary artery while maintaining similar potency in meningeal artery, yielding a meningeal-to-coronary selectivity ratio of 86-fold for eletriptan compared with only 30-fold for sumatriptan. The meningeal-to-saphenous vein selectivity was 66-fold for eletriptan vs. 25-fold for sumatriptan [1]. At therapeutically relevant free Cmax concentrations, eletriptan 40 mg produced lower predicted contraction in coronary artery than sumatriptan 100 mg, while maintaining comparable contraction in meningeal artery [2]. This differential selectivity is directly attributable to eletriptan's distinct balance of 5-HT₁B (vascular) and 5-HT₁D (neuronal) receptor engagement.

craniovascular selectivity meningeal artery coronary artery vasoconstriction safety margin

Oral Bioavailability: ~50% for Eletriptan vs. 14% for Sumatriptan — A 3.6-Fold Advantage

In a series of four double-blind, placebo-controlled, ascending-dose crossover pharmacokinetic studies (n=55 males), comparison of AUC values following oral (1.5–120 mg) and intravenous (1.67–102 µg/kg) administration of eletriptan yielded an absolute oral bioavailability of approximately 50%, with a Tmax of approximately 1 hour unaffected by dose, and a terminal elimination half-life of 4–5 hours [1]. In contrast, sumatriptan's oral bioavailability is 14%, meaning eletriptan achieves 3.6-fold greater systemic availability following oral dosing [2]. This difference is mechanistically attributable to enhanced stability against first-pass metabolic inactivation by monoamine oxidase-A (MAO-A) and increased lipophilicity (logDₚH₇.₄ 0.5 for eletriptan vs. −1.5 for sumatriptan, representing >100-fold greater lipophilicity), both of which reduce presystemic clearance [2]. Among all oral triptans, eletriptan exhibits the highest lipophilicity and the highest reported absolute bioavailability [3].

oral bioavailability pharmacokinetics first-pass metabolism MAO-A stability lipophilicity

Network Meta-Analysis Pain Freedom Ranking: Eletriptan #1 Among 17 Oral Migraine Drugs (BMJ 2024: OR 1.46–3.01)

In the largest and most comprehensive network meta-analysis of acute migraine pharmacotherapy to date (systematic review of 137 randomized controlled trials encompassing 89,445 adults, published in The BMJ in September 2024), eletriptan emerged as the single most effective oral intervention for achieving pain freedom at 2 hours post-dose [1]. In head-to-head indirect comparisons among 17 active drugs (including all oral triptans, ditans, gepants, NSAIDs, and paracetamol), eletriptan demonstrated odds ratios (ORs) ranging from 1.46 to 3.01 versus all other active comparators [1]. The rank order for pain freedom at 2 hours was: eletriptan (OR 1.46–3.01) > rizatriptan (OR 1.59–2.44) > sumatriptan (OR 1.35–2.04) > zolmitriptan (OR 1.47–1.96) [2]. Notably, eletriptan also ranked highest for sustained pain freedom from 2 to 24 hours (alongside ibuprofen), and was the only triptan that produced a statistically greater pain relief at 2 hours with decreased rescue drug use compared with sumatriptan as the reference standard [3]. The three newer, more expensive drugs—lasmiditan, rimegepant, and ubrogepant—showed efficacy comparable to paracetamol and most NSAIDs, and were all inferior to eletriptan [1].

network meta-analysis pain freedom odds ratio clinical efficacy head-to-head indirect comparison

Therapeutic Gain and Sustained Pain-Free Response: Eletriptan 80 mg (42%) vs. Sumatriptan 100 mg (32%) in Pooled Meta-Analysis

In the landmark Ferrari et al. meta-analysis of 53 clinical trials (24,089 patients) that obtained raw patient-level data from pharmaceutical companies and principal investigators of company-independent trials, the placebo-subtracted therapeutic gain for 2-hour headache response was 42% for eletriptan 80 mg (95% CI 36–48%) compared with 32% for sumatriptan 100 mg—a statistically significant 10-percentage-point absolute difference favoring eletriptan [1]. Only eletriptan 80 mg showed a statistically significant advantage over sumatriptan 100 mg for therapeutic gain (number needed to treat [NNT] = 8) among all oral triptans studied [2]. In a separate pooled analysis of 10 randomized, parallel-group studies, eletriptan 80 mg achieved a 2-hour pain-free response of 37% vs. 23% for sumatriptan 100 mg (P < 0.05) [3]. Sustained pain-free response rates at 24 hours were: eletriptan 40 mg 21%, sumatriptan 100 mg 15%, rizatriptan 10 mg 16%, and zolmitriptan 5 mg 14%, with eletriptan demonstrating the highest sustained pain-free rate among all triptans in the indirect treatment comparison [4].

therapeutic gain sustained pain-free placebo-subtracted efficacy NNT Ferrari meta-analysis

Evidence-Backed Procurement and Research Application Scenarios for 5-[2-(Benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (Eletriptan)


Migraine Drug Discovery: Selection as the Reference 5-HT₁B/₁D Agonist Comparator with Highest Documented Clinical Efficacy

For research programs developing next-generation acute migraine therapies, eletriptan free base (CAS 143322-58-1) is the evidence-supported choice as the 5-HT₁B/₁D reference standard. The BMJ 2024 network meta-analysis of 137 RCTs and 89,445 patients identified eletriptan as the #1-ranked oral migraine drug for pain freedom at 2 hours (OR 1.46–3.01 vs. all active comparators), outperforming sumatriptan, rizatriptan, zolmitriptan, lasmiditan, rimegepant, and ubrogepant [1]. Its 86-fold craniovascular selectivity ratio provides a wide experimental window for distinguishing therapeutic intracranial effects from coronary vascular liabilities in preclinical models [2]. This positions eletriptan as the most stringent efficacy benchmark against which novel chemical entities should be compared in head-to-head preclinical and clinical pharmacology studies.

Pharmacokinetic and Formulation Development: Exploiting the Highest Oral Bioavailability and Unique P-gp Efflux Profile in the Triptan Class

Eletriptan's ~50% absolute oral bioavailability—the highest among all triptans and 3.6-fold greater than sumatriptan's 14%—makes it an ideal candidate compound for oral formulation optimization studies, including solid dispersion, lipid-based delivery, and nanoparticulate systems aimed at further enhancing absorption [1]. Its unique status as a demonstrated P-glycoprotein (P-gp) substrate subject to active blood-brain barrier efflux [3] provides a valuable experimental system for studying P-gp-mediated drug transport and for testing P-gp inhibitor co-formulation strategies to modulate CNS penetration—a property not shared to a clinically meaningful degree by rizatriptan, zolmitriptan, or naratriptan. The compound's high lipophilicity (logDₚH₇.₄ = 0.5, the highest among all triptans) further supports its utility in lipophilicity-permeability relationship studies [4].

Receptor Pharmacology: Radioligand Binding and Kinetic Studies Leveraging Eletriptan's Superior 5-HT₁B/₁D Affinity and Favorable Binding Kinetics

For academic and industrial receptor pharmacology laboratories, eletriptan offers the highest 5-HT₁D affinity (Kd = 0.92 nM) and second-highest 5-HT₁B affinity (Kd = 3.14 nM) in its class, combined with a 10.4-fold faster association rate at 5-HT₁D compared with sumatriptan (Kₒₙ 0.249 vs. 0.024 min⁻¹ nM⁻¹, P < 0.05) and a 27% slower dissociation rate [1]. These kinetic properties translate into high-specific-activity radioligand binding ([³H]eletriptan Bmax 2,478 fmol/mg at 5-HT₁B, >90% specific binding) that can be exploited for receptor occupancy assays, competition binding studies, and structure-kinetic relationship (SKR) investigations of 5-HT₁B/₁D receptor-ligand interactions [2]. The compound's well-characterized selectivity profile—high affinity at 5-HT₁B, 5-HT₁D, and 5-HT₁F; modest at 5-HT₁A, 5-HT₁E, 5-HT₂B, and 5-HT₇; negligible at 5-HT₂A, 5-HT₂C, 5-HT₃, 5-HT₄, 5-HT₅A, and 5-HT₆—provides a clean pharmacological tool for mechanistic studies [5].

Cardiovascular Safety Pharmacology: Utilizing Eletriptan's 86-Fold Craniovascular Selectivity for Coronary Safety Margin Studies

In cardiovascular safety pharmacology, eletriptan's 86-fold meningeal-to-coronary artery selectivity ratio—nearly threefold greater than sumatriptan's 30-fold ratio—provides a differentiated experimental tool for studying triptan-induced vasoconstriction across vascular beds [1]. Researchers can use eletriptan in human isolated vessel bath preparations to model the therapeutic window between desired cranial vasoconstriction (middle meningeal artery) and undesired coronary effects, with the compound's lower absolute coronary artery potency (vs. sumatriptan) enabling clearer separation of concentration-response relationships [2]. This application is particularly relevant for screening novel 5-HT₁B/₁D agonists with improved cardiovascular safety profiles, where eletriptan's selectivity data serve as the benchmark for class-leading performance. The free base form (CAS 143322-58-1) is the appropriate starting material for in vitro vessel studies, while the hydrobromide salt (CAS 177834-92-3, melting point 169–171°C) provides a characterized crystalline form suitable for in vivo administration [3].

Quote Request

Request a Quote for 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.